N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran moiety linked to a thieno[2,3-d]pyrimidine structure via an ethyl chain
Scientific Research Applications
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Medicinal Chemistry: : Due to its unique structure, this compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties. It can be used as a lead compound for drug development.
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Chemical Biology: : The compound can serve as a probe to study biological pathways and molecular interactions, particularly those involving thieno[2,3-d]pyrimidine and benzofuran derivatives.
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Material Science: : Its structural properties may make it useful in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
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Synthetic Chemistry:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
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Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) for cyclization and dimethylformamide (DMF) as a solvent.
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Attachment of the Ethyl Chain: : The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate (K₂CO₃).
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Formation of the Benzofuran Moiety: : The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones under acidic conditions.
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Coupling of the Benzofuran and Thieno[2,3-d]pyrimidine Units: : This step involves the formation of an amide bond between the carboxylic acid group of the benzofuran and the amine group of the thieno[2,3-d]pyrimidine derivative. Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used for this purpose.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl groups within the thieno[2,3-d]pyrimidine structure, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Mechanism of Action
The mechanism by which N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thieno[2,3-d]pyrimidine core can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The benzofuran moiety may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
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Thieno[2,3-d]pyrimidine Derivatives: : Compounds like 2-methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine share the core structure but differ in substituents, affecting their biological activity and chemical properties.
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Benzofuran Derivatives: : Compounds such as 2-(2-benzofuranyl)acetic acid have similar benzofuran moieties but differ in their functional groups and overall structure.
Uniqueness
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of the thieno[2,3-d]pyrimidine and benzofuran structures, linked by an ethyl chain. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(14-9-11-3-1-2-4-13(11)23-14)18-6-7-20-10-19-16-12(17(20)22)5-8-24-16/h1-5,8-10H,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVUAGPRANWCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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